

Technical Guide: Physicochemical Properties of 4-Fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzoic acid

Cat. No.: B1295921

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point of **4-Fluoro-3-methylbenzoic acid**, a key physical property for its application in research and development. This document includes tabulated data from various suppliers and a standardized experimental protocol for its determination.

Quantitative Data: Melting Point

The melting point of a pure crystalline substance is a sharp, characteristic physical property that is invaluable for identification and purity assessment. Below is a summary of the reported melting point ranges for **4-Fluoro-3-methylbenzoic acid** from several chemical suppliers.

Supplier/Source	Melting Point (°C)	Purity/Assay	CAS Number
Sigma-Aldrich	164-168 °C (lit.)	97%	403-15-6[1][2]
Chem-Impex	165 - 169 °C	≥ 98% (GC)	403-15-6[3]
Tokyo Chemical Industry	165.0 to 169.0 °C	>98.0%(GC)(T)	403-15-6[4]
Stenutz	167 °C	Not Specified	403-15-6[5]

Note: The slight variations in the melting point ranges can be attributed to differences in the purity of the substance and the specific methodology used for determination.

Experimental Protocol: Melting Point Determination by Capillary Method

The capillary method is a standard and widely accepted technique for the accurate determination of a substance's melting point.[\[6\]](#)[\[7\]](#)

Objective: To determine the melting point range of a solid crystalline sample, such as **4-Fluoro-3-methylbenzoic acid**.

Materials and Apparatus:

- **4-Fluoro-3-methylbenzoic acid** sample (must be completely dry)[\[8\]](#)[\[9\]](#)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar digital device)[\[6\]](#)
- Mortar and pestle (if the sample is not a fine powder)
- Spatula
- Watch glass or weighing paper

Procedure:

- Sample Preparation:
 - Ensure the **4-Fluoro-3-methylbenzoic acid** sample is completely dry, as any residual solvent can act as an impurity and depress the melting point.[\[8\]](#)[\[9\]](#)
 - If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[\[9\]](#)
 - Place a small amount of the powdered sample onto a clean, dry watch glass.

- **Packing the Capillary Tube:**

- Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[9]
- Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[8][9]
- To ensure tight packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times, allowing it to bounce on the benchtop. [8][9]
- The packed sample height should be between 2-3 mm for an accurate reading.[9]

- **Melting Point Measurement:**

- Insert the packed capillary tube into the sample holder of the melting point apparatus.[8][9]
- If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[8]
- Once this temperature is reached, reduce the heating rate to approximately 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
- Observe the sample through the magnifying eyepiece.[6]

- **Recording the Melting Range:**

- **T1 (Initial Melting Point):** Record the temperature at which the first drop of liquid becomes visible.[8] This may appear as a "glistening" or movement within the solid.[8]
- **T2 (Final Melting Point):** Record the temperature at which the entire solid sample has completely transformed into a transparent liquid.[8]
- The melting point is reported as the range from T1 to T2.

- **Post-Measurement:**

- Turn off the apparatus and allow it to cool.
- Dispose of the used capillary tube in the designated glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point for **4-Fluoro-3-methylbenzoic acid** using the capillary method.

[Click to download full resolution via product page](#)

Melting Point Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-3-methylbenzoic acid 97 403-15-6 [sigmaaldrich.com]
- 2. 4-FLUORO-3-METHYLBENZOIC ACID | 403-15-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Fluoro-3-methylbenzoic Acid | 403-15-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4-fluoro-3-methylbenzoic acid [stenutz.eu]
- 6. westlab.com [westlab.com]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Fluoro-3-methylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295921#4-fluoro-3-methylbenzoic-acid-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com